molecular formula C20H26CaO5S B12766637 Sulfodehydroabietic acid calcium salt CAS No. 86408-75-5

Sulfodehydroabietic acid calcium salt

Cat. No.: B12766637
CAS No.: 86408-75-5
M. Wt: 418.6 g/mol
InChI Key: ARDPVXCPTNGYGN-PQRDQDNSSA-L
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Description

Sulfodehydroabietic acid calcium salt is a chemical compound derived from dehydroabietic acid, a diterpene resin acid commonly found in pine resin

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfodehydroabietic acid calcium salt typically involves the sulfonation of dehydroabietic acid followed by neutralization with calcium hydroxide. The general steps are as follows:

    Sulfonation: Dehydroabietic acid is reacted with sulfuric acid or another sulfonating agent to introduce a sulfonic acid group.

    Neutralization: The resulting sulfodehydroabietic acid is then neutralized with calcium hydroxide to form the calcium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Extraction: Dehydroabietic acid is extracted from pine resin.

    Sulfonation: The extracted dehydroabietic acid is sulfonated using sulfuric acid.

    Neutralization: The sulfonated product is neutralized with calcium hydroxide to produce the calcium salt.

Chemical Reactions Analysis

Types of Reactions

Sulfodehydroabietic acid calcium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfonamide derivatives.

Scientific Research Applications

Sulfodehydroabietic acid calcium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of sulfodehydroabietic acid calcium salt involves its interaction with biological membranes and enzymes. The sulfonic acid group can interact with proteins and other biomolecules, leading to various biological effects. For example, its cytoprotective properties in treating peptic ulcers are thought to be due to its ability to form a protective barrier on the stomach lining .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfodehydroabietic acid calcium salt is unique due to its specific combination of sulfonic acid and calcium ions, which imparts distinct chemical and biological properties. Its calcium salt form enhances its stability and bioavailability compared to other similar compounds.

Properties

CAS No.

86408-75-5

Molecular Formula

C20H26CaO5S

Molecular Weight

418.6 g/mol

IUPAC Name

calcium;(1R,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfonato-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H28O5S.Ca/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+2/p-2/t17-,19-,20+;/m0./s1

InChI Key

ARDPVXCPTNGYGN-PQRDQDNSSA-L

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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